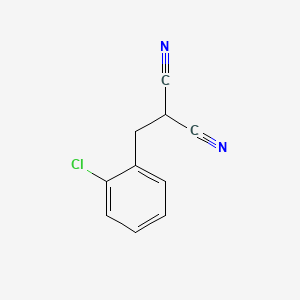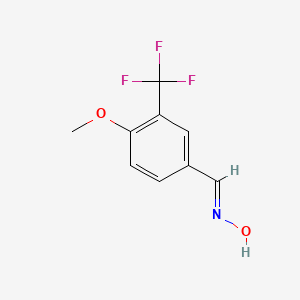
Tribromochlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribromochlorosilane is a chemical compound with the formula Br₃ClSi It is known for its unique structure, consisting of three bromine atoms and one chlorine atom bonded to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tribromochlorosilane can be synthesized through the direct reaction of silicon tetrachloride (SiCl₄) with bromine (Br₂) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting silicon with a mixture of bromine and chlorine gases. This process requires precise control of reaction parameters to maximize yield and purity. The reaction is usually carried out in a reactor designed to handle corrosive gases and high temperatures.
Analyse Des Réactions Chimiques
Types of Reactions: Tribromochlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of bromine or chlorine atoms.
Hydrolysis: When exposed to water, this compound hydrolyzes to form silanols and hydrogen halides.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under ambient conditions, but the reaction rate can be increased by using acidic or basic catalysts.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as alkoxysilanes, aminosilanes, or thiol-silanes can be formed.
Hydrolysis Products: The primary products of hydrolysis are silanols and hydrogen halides (HBr and HCl).
Applications De Recherche Scientifique
Tribromochlorosilane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: this compound derivatives are explored for their potential use in biological labeling and imaging.
Medicine: Research is ongoing to investigate its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tribromochlorosilane involves its reactivity with nucleophiles and water. The silicon atom in this compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the substitution of bromine or chlorine atoms and the formation of new silicon-containing compounds. In hydrolysis reactions, the silicon atom reacts with water to form silanols and hydrogen halides.
Comparaison Avec Des Composés Similaires
Trichlorosilane (HCl₃Si): A related compound with three chlorine atoms bonded to silicon.
Tribromosilane (HBr₃Si): Similar to tribromochlorosilane but lacks the chlorine atom.
Silicon Tetrachloride (SiCl₄): A precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to its combination of bromine and chlorine atoms, which imparts distinct reactivity and properties compared to other silicon halides. This makes it valuable for specific applications where tailored reactivity is required.
Propriétés
Numéro CAS |
13465-76-4 |
|---|---|
Formule moléculaire |
Br3ClSi |
Poids moléculaire |
303.25 g/mol |
Nom IUPAC |
tribromo(chloro)silane |
InChI |
InChI=1S/Br3ClSi/c1-5(2,3)4 |
Clé InChI |
KDSIMFNFMPPQRD-UHFFFAOYSA-N |
SMILES canonique |
[Si](Cl)(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13740136.png)
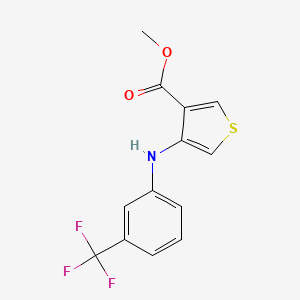
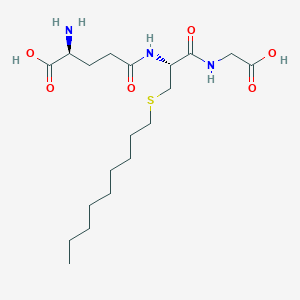
![(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B13740139.png)
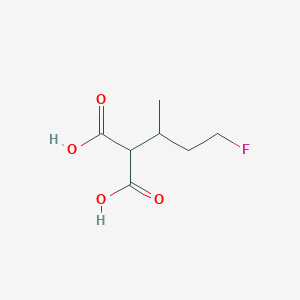
![3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one](/img/structure/B13740158.png)
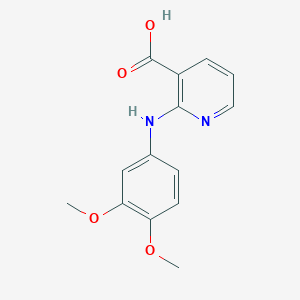
![N-[6-[[(7Z,11E,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13740182.png)
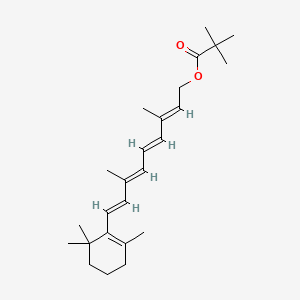
![Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride](/img/structure/B13740188.png)
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione](/img/structure/B13740190.png)
![2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol](/img/structure/B13740191.png)
